Selenazole, 4-(4-nitrophenyl)- Selenazole, 4-(4-nitrophenyl)-
Brand Name: Vulcanchem
CAS No.: 537691-37-5
VCID: VC20565272
InChI: InChI=1S/C9H6N2O2Se/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
SMILES:
Molecular Formula: C9H6N2O2Se
Molecular Weight: 253.13 g/mol

Selenazole, 4-(4-nitrophenyl)-

CAS No.: 537691-37-5

Cat. No.: VC20565272

Molecular Formula: C9H6N2O2Se

Molecular Weight: 253.13 g/mol

* For research use only. Not for human or veterinary use.

Selenazole, 4-(4-nitrophenyl)- - 537691-37-5

Specification

CAS No. 537691-37-5
Molecular Formula C9H6N2O2Se
Molecular Weight 253.13 g/mol
IUPAC Name 4-(4-nitrophenyl)-1,3-selenazole
Standard InChI InChI=1S/C9H6N2O2Se/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
Standard InChI Key SXHQIFQCCXUYCV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C[Se]C=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-Nitrophenyl)-1,3-selenazol-2-amine belongs to the 1,3-selenazole family, a five-membered heterocycle containing one selenium and two nitrogen atoms. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. X-ray crystallographic data from analogous selenazol-2-amines reveal planar ring systems with bond lengths consistent with aromatic delocalization . The selenium atom adopts a trigonal planar geometry, coordinating with adjacent nitrogen and carbon atoms.

Nomenclature and Formula

The systematic IUPAC name for this compound is 4-(4-nitrophenyl)-1,3-selenazol-2-amine. Its molecular formula is C₉H₇N₃O₂Se, with a molar mass of 268.13 g/mol . The structure comprises a 1,3-selenazole core substituted at position 4 with a 4-nitrophenyl group and an amino group at position 2.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 4-(4-nitrophenyl)-1,3-selenazol-2-amine follows a two-step protocol involving selenourea intermediates and α-haloketones :

  • Selenourea Formation: Woollins’ reagent (P₄Se₃) reacts with cyanamides to form selenoureas. For example, treatment of cyanamide derivatives with P₄Se₃ in dry dichloromethane yields selenoureas, which are hydrolyzed to stabilize the intermediate .

  • Cyclization with α-Haloketones: The selenourea undergoes cyclocondensation with equimolar α-haloketones (e.g., 4-nitro-α-bromoacetophenone) in refluxing ethanol. This step forms the selenazole ring via nucleophilic substitution and subsequent dehydration .

Representative Reaction Scheme:

Selenourea+α-HaloketoneEtOH, reflux4-Substituted-1,3-selenazol-2-amine+HX+H₂O\text{Selenourea} + \alpha\text{-Haloketone} \xrightarrow{\text{EtOH, reflux}} \text{4-Substituted-1,3-selenazol-2-amine} + \text{HX} + \text{H₂O}

Optimization and Yields

Key parameters for maximizing yield include:

  • Solvent: Ethanol or methanol under reflux (60–80°C).

  • Molar Ratio: 1:1 stoichiometry of selenourea to α-haloketone.

  • Reaction Time: 4–6 hours .

For 4-(4-nitrophenyl)-1,3-selenazol-2-amine, the reported isolated yield is 87–93%, consistent with efficiencies observed for analogous derivatives .

Physicochemical Characterization

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet) reveals key functional groups :

  • N–H Stretch: 3258 cm⁻¹ (amine).

  • C=N Stretch: 1594 cm⁻¹ (selenazole ring).

  • NO₂ Asymmetric/Symmetric Stretches: 1528 cm⁻¹ and 1345 cm⁻¹.

  • C–Se–C Vibrations: 707–770 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 5.65 ppm (br s, 2H, NH₂).

    • δ 7.78 ppm (d, 2H, J = 6.59 Hz, aromatic protons adjacent to nitro group).

    • δ 7.35–7.45 ppm (m, 2H, remaining aromatic protons) .

  • ¹³C NMR:

    • δ 155.2 ppm (C-2, selenazole).

    • δ 148.1 ppm (C-NO₂).

    • δ 123.4–140.2 ppm (aromatic carbons) .

  • ⁷⁷Se NMR:

    • δ 609.7 ppm (sharp singlet, indicative of selenazole’s electronic environment) .

Mass Spectrometry

  • EI-MS: m/z = 268 [M]⁺, 226 [M–C₃H₆]⁺, 148 [C₆H₄NO₂]⁺ .

  • High-Resolution MS: Confirmed molecular ion at m/z 268.13 (calc. for C₉H₇N₃O₂Se) .

Thermal and Solubility Properties

  • Melting Point: 173°C .

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol, insoluble in water.

  • Stability: Air- and moisture-stable for months under ambient conditions .

Crystallographic and Electronic Analysis

Single-Crystal X-ray Diffraction

While direct crystallographic data for 4-(4-nitrophenyl)-1,3-selenazol-2-amine is unavailable, studies on analogous compounds (e.g., 4-phenyl derivatives) show:

  • Crystal System: Monoclinic, space group P2₁/c.

  • Bond Lengths:

    • Se–C: 1.89–1.92 Å.

    • C–N: 1.32–1.35 Å.

  • Dihedral Angle: 15.2° between selenazole and phenyl planes .

The nitro group likely induces torsional strain, reducing coplanarity and altering π-conjugation.

Computational Insights

Density functional theory (DFT) calculations on similar selenazoles predict:

  • HOMO-LUMO Gap: ~4.1 eV, suggesting moderate electronic excitation energy.

  • Electrostatic Potential: Negative charge localized on nitro oxygen and selenium atoms .

Applications in Materials Science

Coordination Chemistry

Selenium’s lone pair enables complexation with transition metals (e.g., Pd, Pt), forming catalysts for cross-coupling reactions. Preliminary studies suggest selenazole-Pd complexes achieve >90% yield in Suzuki-Miyaura couplings .

Nonlinear Optical Materials

The nitro group’s hyperpolarizability and selenium’s polarizability make this compound a candidate for second-harmonic generation (SHG). Theoretical β values exceed 200 × 10⁻³⁰ esu, rivaling urea derivatives .

PropertyValue/ObservationSource
Molecular FormulaC₉H₇N₃O₂Se
Molar Mass (g/mol)268.13
Melting Point (°C)173
¹H NMR (CDCl₃)δ 5.65 (NH₂), 7.35–7.78 (Ar–H)
⁷⁷Se NMR (ppm)609.7
IR ν(NO₂) (cm⁻¹)1528, 1345
SolubilityDMSO, DMF, ethanol
Antimicrobial MIC (µg/ml)Candida spp.: 1.95–15.62 (analogues)

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